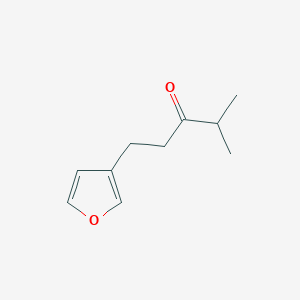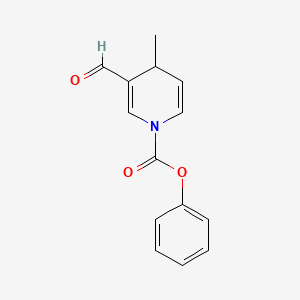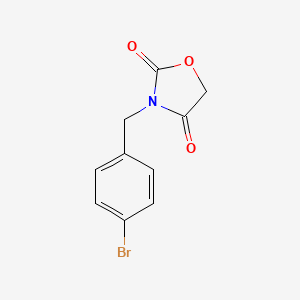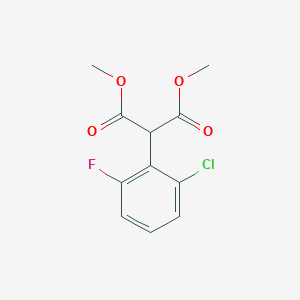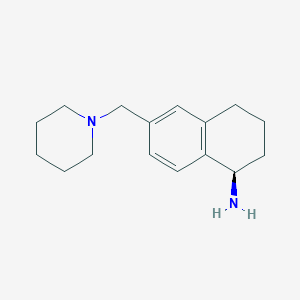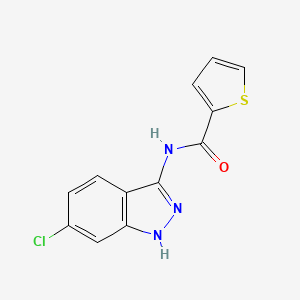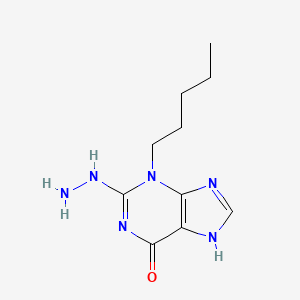
(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pentyl side chain and a hydrazone functional group. Purine derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE typically involves the condensation of a purine derivative with a hydrazine compound. One common method involves the reaction of 3-pentyl-3,7-dihydro-1H-purine-2,6-dione with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also include additional purification steps such as column chromatography or crystallization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine or alcohol.
Applications De Recherche Scientifique
(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, known for its mild stimulant effects.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness
(E)-2-HYDRAZONO-3-PENTYL-1,2,3,4,5,7-HEXAHYDROPURIN-6-ONE is unique due to its specific structure, which includes a pentyl side chain and a hydrazone group. This structural uniqueness may confer distinct biological activities and potential therapeutic applications that are not observed with other purine derivatives.
Propriétés
Formule moléculaire |
C10H16N6O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-hydrazinyl-3-pentyl-7H-purin-6-one |
InChI |
InChI=1S/C10H16N6O/c1-2-3-4-5-16-8-7(12-6-13-8)9(17)14-10(16)15-11/h6H,2-5,11H2,1H3,(H,12,13)(H,14,15,17) |
Clé InChI |
UCRCNIWHZYYWRF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=C(C(=O)N=C1NN)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


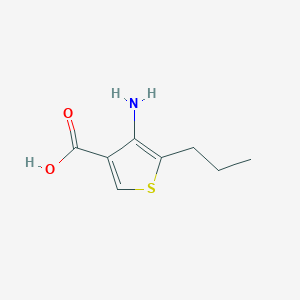
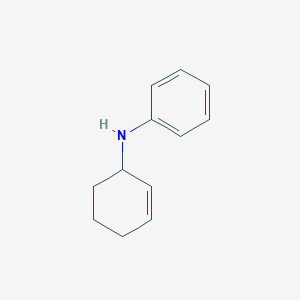
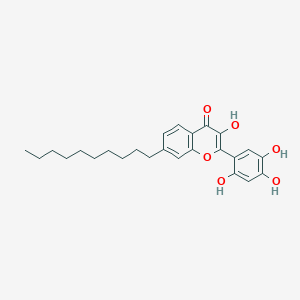
![tert-butyl N-(3-bromo-2,6-dimethylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate](/img/structure/B8624380.png)
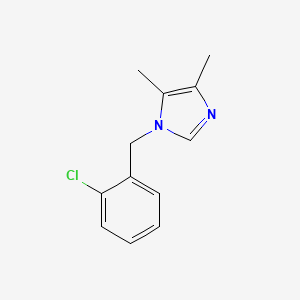
![1-[(6-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B8624395.png)
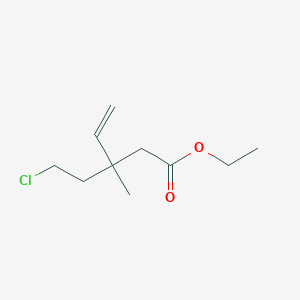
![tert-butyl N-[1-(2-hydroxypropylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B8624420.png)
